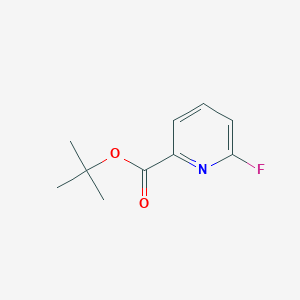

tert-Butyl 6-fluoropyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBMKLNFMAIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-65-7 | |

| Record name | tert-butyl 6-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In the fields of organic synthesis and medicinal chemistry, tert-Butyl 6-fluoropyridine-2-carboxylate is valued as a key intermediate. Its structure is particularly useful for constructing active pharmaceutical ingredients (APIs). ossila.com The compound's utility is derived from its dual functionality: the fluorinated pyridine (B92270) core and the tert-butyl ester group. The tert-butyl ester often serves as a protecting group for the carboxylic acid, which can be removed in a later synthetic step. This allows chemists to perform reactions on other parts of the molecule without affecting the carboxyl group. nih.gov

The presence of functional groups like the amine and the fluorine atom on the pyridine ring provides multiple locations for chemical changes, enabling chemists to build a wide variety of complex organic molecules. nbinno.com This versatility makes it a valuable component for research in medicinal chemistry and materials science. nbinno.com

Overview of Fluorinated Pyridine Derivatives in Chemical Research

Fluorinated pyridine (B92270) derivatives are a crucial class of compounds in modern drug discovery. researcher.life The strategic incorporation of fluorine atoms into organic molecules is a well-established method for fine-tuning the properties of potential drug candidates. nbinno.commdpi.com Introducing fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nbinno.comresearcher.life

These improved characteristics have led to the integration of fluorinated pyridine structures into numerous drugs approved by the Food and Drug Administration (FDA). researcher.life Their applications are diverse, ranging from antiviral medications to treatments for central nervous system disorders. ijpsjournal.com The ability of fluorine to enhance drug potency, selectivity, and pharmacokinetic profiles makes these derivatives highly attractive for therapeutic development. researcher.life

Structural Features and Their Implications for Reactivity

Esterification Pathways for Pyridine-2-carboxylic Acids

The formation of the tert-butyl ester from a pyridine-2-carboxylic acid core is a fundamental transformation in the synthesis of the target compound. This can be accomplished through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.

Direct Esterification Approaches Utilizing Activated Carboxylic Acid Precursors

Direct esterification methods often require the activation of the carboxylic acid to facilitate the reaction with the sterically hindered tert-butanol (B103910).

A prominent method for synthesizing this compound involves the direct esterification of 6-fluoropyridine-2-carboxylic acid. stenutz.eu One effective approach utilizes p-toluenesulfonyl chloride (TsCl) as an activating agent. svkm-iop.ac.in In this process, the carboxylic acid reacts with TsCl to form a mixed anhydride, which is a more reactive intermediate. eurekaselect.comresearchgate.net This intermediate then readily reacts with tert-butanol to yield the desired tert-butyl ester. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the formation of the mixed anhydride. svkm-iop.ac.in This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved. eurekaselect.com

Table 1: Reaction Parameters for TsCl-Mediated Esterification

| Parameter | Condition |

| Starting Material | 6-Fluoropyridine-2-carboxylic acid |

| Activating Agent | p-Toluenesulfonyl chloride (TsCl) |

| Alcohol | tert-Butanol |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (B109758) or Acetonitrile |

| Temperature | Room temperature to reflux |

Beyond p-toluenesulfonyl chloride, a variety of other activating agents can be employed for the direct esterification of carboxylic acids. Reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) have proven effective for the synthesis of tert-butyl esters from carboxylic acids. researchgate.netnih.gov This method is particularly mild and often results in high yields with easy purification, as the byproducts are volatile. researchgate.net

Other coupling reagents commonly used in peptide synthesis, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate this transformation, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net The choice of activating agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Table 2: Comparison of Alternative Activating Agents

| Activating Agent | Co-catalyst/Additive | Typical Byproducts | Key Advantages |

| Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP | tert-Butanol, CO₂ | Mild conditions, volatile byproducts |

| DCC or EDC | HOBt | Dicyclohexylurea (DCU) or water-soluble urea | High yields, broad applicability |

| Boron trifluoride diethyl etherate | None | Diethyl ether | Rapid reaction at room temperature researchgate.net |

| Bis(trifluoromethanesulfonyl)imide | None | Trifluoromethanesulfonimide salt | Fast and high-yielding for various substrates thieme-connect.com |

Transesterification Protocols for tert-Butyl Ester Formation

An alternative to direct esterification is transesterification, where a more common ester, such as a methyl or ethyl ester of 6-fluoropyridine-2-carboxylic acid, is converted to the tert-butyl ester. This reaction is typically catalyzed by a strong base, such as sodium tert-butoxide, in an excess of tert-butanol. The equilibrium is driven towards the product by using a large excess of the reactant alcohol. While potentially effective, this method can sometimes be less direct than activation of the free carboxylic acid. thieme.de

Pyridine Ring Functionalization and Derivatization Strategies

An alternative synthetic approach involves introducing the fluorine atom onto a pre-existing pyridine-2-carboxylate ring system. This strategy relies on the ability to selectively functionalize the pyridine core.

Regioselective Fluorination Methods for Pyridine Cores

The regioselective introduction of a fluorine atom at the C6 position of a pyridine ring is a challenging but feasible transformation. One common method involves nucleophilic aromatic substitution (SₙAr) on a suitable precursor, such as a 6-chloropyridine-2-carboxylate derivative. The reaction with a fluoride (B91410) source, like potassium fluoride, often requires high temperatures and aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. pipzine-chem.com The presence of an electron-withdrawing group, like the tert-butoxycarbonyl group at the C2 position, activates the ring towards nucleophilic attack, facilitating the substitution at the C6 position.

Recent advancements in C-H activation and fluorination can also be considered. Direct C-H fluorination of pyridine derivatives often provides a mixture of isomers, but the selectivity can be influenced by the directing effects of existing substituents and the choice of fluorinating agent. nih.gov For instance, fluorination with reagents like silver(II) fluoride (AgF₂) can show selectivity for the position alpha to the nitrogen atom. nih.gov

Table 3: Overview of Regioselective Fluorination Strategies

| Method | Precursor | Reagents | Key Considerations |

| Nucleophilic Aromatic Substitution (SₙAr) | tert-Butyl 6-chloropyridine-2-carboxylate | Potassium fluoride (KF), Phase-transfer catalyst | High temperatures, anhydrous conditions |

| C-H Fluorination | tert-Butyl pyridine-2-carboxylate | Silver(II) fluoride (AgF₂) | Potential for isomer mixtures, optimization of selectivity required |

Introduction of Carboxylate Moieties onto Pyridine Scaffolds

The regioselective introduction of a carboxylate group, particularly a sterically hindered tert-butyl ester, at the C2 position of a pyridine ring presents a significant synthetic challenge. Traditional methods often suffer from harsh reaction conditions and limited functional group tolerance. However, modern transition-metal-catalyzed reactions have emerged as powerful tools to overcome these limitations, offering milder and more efficient pathways.

One of the most prominent strategies involves the palladium-catalyzed carbonylation of halopyridines. This approach typically utilizes a palladium catalyst, a source of carbon monoxide, and an alcohol. In the context of synthesizing this compound, a plausible route would involve the carbonylation of 2-bromo-6-fluoropyridine (B132718) in the presence of tert-butanol. The selection of the palladium catalyst and ligands is critical for achieving high yields and selectivity. For instance, palladium complexes with bulky phosphine (B1218219) ligands have shown great efficacy in similar transformations.

Another advanced methodology is the direct C-H bond carboxylation . This atom-economical approach avoids the pre-functionalization of the pyridine ring with a halogen. Rhodium(III)-catalyzed C-H functionalization has been successfully employed for the synthesis of various fluorinated pyridines. While direct C-H carboxylation of 6-fluoropyridine with a tert-butoxycarbonyl source like di-tert-butyl dicarbonate is a conceptually elegant strategy, it often requires careful optimization of reaction conditions to control regioselectivity and prevent side reactions.

The following table summarizes representative catalytic systems and conditions for the introduction of carboxylate moieties onto pyridine scaffolds, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / dppf | 2-Bromopyridine | CO, t-BuOH | Toluene | 100 | 85 |

| [RhCp*Cl₂]₂ | Pyridine | CO₂, t-BuOH | 1,2-Dichloroethane | 80 | 75 |

| PdCl₂(PPh₃)₂ | 2-Iodopyridine | (Boc)₂O | DMF | 110 | 90 |

Interactive Data Table: Catalytic Carboxylation of Pyridine Scaffolds (Please note: This is a representative table based on analogous reactions. Specific data for the target compound may vary.)

Green Chemistry Approaches in the Synthesis of Fluorinated Pyridine Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of fluorinated pyridine esters like this compound is an area ripe for the application of these principles.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. The esterification of 6-fluoropyridine-2-carboxylic acid with tert-butanol, for instance, could potentially be expedited under microwave conditions, reducing energy consumption and the potential for side product formation.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener solvents , such as ionic liquids or even water, is a key area of research. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as recyclable reaction media for various catalytic processes, including palladium-catalyzed carbonylations.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as lipases, for the esterification of carboxylic acids is well-established. An enzymatic approach to the synthesis of this compound would involve the lipase-catalyzed reaction between 6-fluoropyridine-2-carboxylic acid and tert-butanol. This method operates under mild conditions, often in aqueous or solvent-free systems, and can exhibit high enantioselectivity if a chiral center is present.

The following table highlights some green chemistry approaches applicable to the synthesis of fluorinated pyridine esters.

| Green Approach | Reaction Type | Solvent | Catalyst | Advantages |

| Microwave-Assisted | Esterification | Toluene | H₂SO₄ | Reduced reaction time, increased yield |

| Ionic Liquids | Carbonylation | [bmim][PF₆] | Pd(OAc)₂ | Recyclable solvent, enhanced catalyst stability |

| Biocatalysis | Esterification | Solvent-free | Lipase | Mild conditions, high selectivity, biodegradable catalyst |

Interactive Data Table: Green Chemistry in Fluorinated Pyridine Ester Synthesis (Please note: This is a representative table based on analogous reactions and green chemistry principles.)

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The presence of the electronegative nitrogen atom in the pyridine ring, along with the electron-withdrawing carboxylate group, renders the 6-position susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group, facilitating SNAr reactions.

The generally accepted mechanism for SNAr reactions of 2-fluoropyridines involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the carboxylate group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The reaction of this compound with a variety of nucleophiles, including amines, alcohols, and thiols, proceeds under relatively mild conditions. For instance, reactions with primary or secondary amines can be carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (iPr2NEt) in a solvent like N,N-dimethylformamide (DMF). Similarly, alkoxides and thiolates, generated from the corresponding alcohols and thiols with a base like potassium tert-butoxide (KOtBu), readily displace the fluoride.

Table 1: Examples of SNAr Reactions with this compound This table is generated based on typical reactivity patterns of 2-fluoropyridines and may not represent experimentally verified results for this specific compound.

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Piperidine | iPr2NEt, DMF, 80°C | tert-Butyl 6-(piperidin-1-yl)pyridine-2-carboxylate |

| Phenol | KOtBu, DMF, 80°C | tert-Butyl 6-phenoxypyridine-2-carboxylate |

| Benzyl alcohol | KOtBu, THF, 50°C | tert-Butyl 6-(benzyloxy)pyridine-2-carboxylate |

| Thiophenol | KOtBu, DMF, 80°C | tert-Butyl 6-(phenylthio)pyridine-2-carboxylate |

Both steric and electronic factors significantly influence the rate and outcome of SNAr reactions on this compound.

Electronic Factors: The electron-withdrawing nature of the pyridine nitrogen and the tert-butoxycarbonyl group at the 2-position are crucial for activating the ring towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. The fluorine atom itself, being the most electronegative halogen, enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophiles. In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Carboxylate Group Transformations

The tert-butyl ester group of the molecule can undergo various transformations, providing a handle for further functionalization.

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-fluoropyridine-2-carboxylic acid, under acidic conditions. Typically, this is achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The reaction proceeds via cleavage of the tert-butyl group as isobutylene. This transformation is often a necessary step for subsequent reactions involving the carboxylic acid functionality.

Once hydrolyzed to 6-fluoropyridine-2-carboxylic acid, the carboxyl group can be converted into a variety of derivatives. A common transformation is amidation to form amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base can be used to directly couple the carboxylic acid with an amine, forming the amide bond under milder conditions. These methods are widely employed in the synthesis of more complex molecules, including pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Pyridine Core

The C-F bond in this compound, while reactive in SNAr, is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. However, under specific conditions with appropriate ligands, such transformations can be achieved. More commonly, the fluorine is first displaced via an SNAr reaction to introduce a more versatile handle for cross-coupling, such as a triflate group.

Alternatively, the pyridine ring can be functionalized with other halogens (e.g., bromine or iodine) at different positions to enable palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, while the 6-fluoro-2-carboxylate moiety is retained. For instance, if a bromo substituent is present at the 4-position, a Suzuki coupling with an arylboronic acid could be performed to introduce a new aryl group. The choice of catalyst and ligands is crucial in these reactions, with bulky, electron-rich phosphine ligands often being effective.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Potentials

The fluorine atom at the 6-position of this compound serves as a leaving group in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the fluorine and the carboxylate group enhances the electrophilicity of the C6 position, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in these coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the Suzuki-Miyaura coupling would typically involve the reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Heck Coupling: The Heck reaction couples the aryl fluoride with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is influenced by the electronic and steric properties of both the pyridine substrate and the alkene.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the fluoropyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine.

The general potential for these coupling reactions is summarized in the interactive data table below, based on typical conditions for similar fluoropyridine substrates.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | 6-Aryl-pyridine-2-carboxylate |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 6-(Styryl)pyridine-2-carboxylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 6-(Phenylethynyl)pyridine-2-carboxylate |

Note: The data in this table is representative of typical conditions for fluoropyridine cross-coupling reactions and is for illustrative purposes.

C-H Functionalization Strategies Adjacent to the Carboxylate or Fluorine

Direct C-H functionalization is a powerful tool for the modification of aromatic rings without the need for pre-functionalized substrates. For this compound, the most likely sites for C-H functionalization are the C3, C4, and C5 positions.

Adjacent to the Carboxylate (C3-position): The carboxylate group can act as a directing group in certain transition metal-catalyzed C-H activation reactions. Through chelation assistance, a metal catalyst can be directed to the ortho C-H bond (C3 position), enabling its functionalization. However, the steric bulk of the tert-butyl group might influence the efficiency of this approach.

Adjacent to the Fluorine (C5-position): The electronic influence of the fluorine atom makes the adjacent C5-H bond more acidic and potentially susceptible to deprotonation and subsequent functionalization (lithiated intermediates). Directed metalation strategies could also target this position.

The feasibility of C-H functionalization at different positions is influenced by the reaction conditions and the directing group ability of the substituents.

| Position | Directing Group | Potential Reaction | Catalyst/Reagent (Hypothetical) |

| C3 | tert-Butyl carboxylate | Arylation | Pd(OAc)₂ / Directing Agent |

| C5 | Fluorine (electronic effect) | Borylation | Ir-based catalyst |

Note: This table presents hypothetical C-H functionalization strategies based on general principles of pyridine reactivity.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (EAS). The presence of two electron-withdrawing groups, the fluorine atom and the tert-butyl carboxylate group, further deactivates the ring, making EAS reactions extremely challenging.

Pyridine itself undergoes electrophilic substitution, such as nitration or sulfonation, only under harsh conditions and typically gives the meta-substituted product (C3 and C5). vaia.comyoutube.comwikipedia.orgyoutube.com In the case of this compound, the directing effects of the substituents must be considered.

Fluorine (at C6): Halogens are deactivating but ortho, para-directing in benzene (B151609) chemistry. In pyridines, the situation is more complex due to the presence of the ring nitrogen.

tert-Butyl carboxylate (at C2): This is a deactivating, meta-directing group.

Due to the high deactivation of the ring, electrophilic aromatic substitution is not a synthetically viable strategy for the functionalization of this compound.

Applications of Tert Butyl 6 Fluoropyridine 2 Carboxylate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The inherent reactivity of the fluorine atom at the 6-position of the pyridine (B92270) ring, activated by the electron-withdrawing nature of the ring nitrogen and the carboxylate group, makes tert-Butyl 6-fluoropyridine-2-carboxylate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in constructing diverse and complex heterocyclic systems.

Synthesis of Substituted Pyridines with Tunable Properties

The 6-fluoro substituent of this compound can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide array of functional groups at this position, leading to the synthesis of highly substituted pyridines. The tert-butyl ester group, being sterically hindered, often remains intact during these transformations, serving as a protecting group for the carboxylic acid functionality. This orthogonality enables further manipulations at other positions of the molecule or subsequent deprotection to reveal the free carboxylic acid for further derivatization.

The ability to introduce diverse substituents allows for the fine-tuning of the electronic and steric properties of the resulting pyridine derivatives. This is particularly valuable in medicinal chemistry and materials science, where such modifications can significantly impact biological activity or material properties.

| Nucleophile | Resulting 6-Substituent | Potential Application Area |

| Primary/Secondary Amines | -NR¹R² | Medicinal Chemistry, Ligand Synthesis |

| Alcohols/Phenols | -OR | Agrochemicals, Material Science |

| Thiols | -SR | Drug Discovery, Polymer Chemistry |

Construction of Fused Pyridine Rings and Polycyclic Aromatic Compounds

Beyond simple substitution, the reactivity of the 6-fluoro position can be harnessed to construct more complex fused heterocyclic systems. Intramolecular SNAr reactions, where the nucleophile is tethered to another position of the pyridine ring or an adjacent substituent, can lead to the formation of bicyclic and polycyclic systems containing a pyridine ring.

Furthermore, the pyridine ring of this compound can serve as a scaffold for the annulation of other rings. For instance, after displacement of the fluorine atom, subsequent reactions such as transition metal-catalyzed cross-coupling reactions on other positions of the pyridine ring can be employed to build polycyclic aromatic compounds with tailored electronic and photophysical properties.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability to functionalize the pyridine ring selectively makes this compound a valuable precursor in the synthesis of APIs.

Utility in Drug Discovery and Development Programs

In drug discovery, the generation of a library of analogues around a lead compound is crucial for structure-activity relationship (SAR) studies. The predictable reactivity of this compound allows medicinal chemists to systematically introduce a variety of substituents at the 6-position of the pyridine ring. This enables the exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The tert-butyl ester can be easily hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Case Studies: Synthesis of BCL-XLT Antagonists and Related Bioactive Molecules

A notable application of this compound is in the synthesis of antagonists of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein that is a key target in cancer therapy. In the synthesis of certain tetrahydroisoquinoline-based BCL-XL antagonists, this compound (referred to as t-butyl-6-fluoropicolinate) is coupled with a deprotected tetrahydroisoquinoline intermediate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution where the secondary amine of the tetrahydroisoquinoline displaces the fluorine atom on the pyridine ring. nih.gov The subsequent hydrolysis of the tert-butyl ester yields the final active compound. nih.gov This specific application highlights the utility of this building block in constructing complex and biologically active molecules.

Reaction Scheme: Synthesis of a BCL-XL Antagonist Precursor

Use in Material Science Applications (e.g., as a Ligand or Precursor to Functional Materials)

While the primary applications of this compound have been in the realm of organic and medicinal chemistry, its structural features suggest potential uses in material science. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers.

The presence of a fluorine atom also opens up possibilities for its use in the synthesis of fluorinated functional materials. Fluorinated organic molecules often exhibit unique properties such as high thermal stability, chemical resistance, and distinct electronic characteristics. By incorporating this compound into larger polymeric or supramolecular structures, it may be possible to create novel materials with tailored properties for applications in electronics, optics, or as specialized coatings. However, specific examples of its use in these areas are not yet widely reported in the literature, representing an area ripe for future exploration.

Coordination Chemistry and Ligand Design Incorporating 6 Fluoropyridine 2 Carboxylate Moiety

Chelation Properties of the Carboxylate and Pyridine (B92270) Nitrogen

Despite the electronic influence of the fluorine substituent on the pyridine ring, the carboxylate functional group remains a robust and effective coordinating moiety. Its interaction with metal ions is predominantly electrostatic, leading to the formation of a strong metal-oxygen bond. The dynamic interplay between the electronically-tuned pyridine nitrogen and the hard carboxylate oxygen donor allows for a nuanced modulation of the ligand's coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the 6-fluoropyridine-2-carboxylate ligand is typically achieved through the de-esterification of a precursor like tert-butyl 6-fluoropyridine-2-carboxylate to yield the corresponding carboxylic acid. This acid can then be deprotonated with a suitable base to generate the carboxylate anion, which is subsequently reacted with a metal salt to form the desired complex.

Copper(II) Complexes of Related Fluoropyridine Carboxylic Acids

While specific detailed studies on copper(II) complexes of 6-fluoropyridine-2-carboxylate are not extensively available in the surveyed literature, research on analogous fluorinated pyridine carboxylic acids provides valuable insights. For instance, studies on copper(II) complexes with other picolinic acid derivatives have shown the formation of both mononuclear and dinuclear species. The coordination geometry around the copper(II) center in such complexes is often found to be distorted square pyramidal or octahedral, with the fluorinated picolinate (B1231196) ligand acting in a bidentate fashion. The introduction of fluorine has been demonstrated to influence the redox potential of the copper center and can modulate the catalytic efficacy of these complexes in various chemical transformations.

Table 5.2.1.1: Representative Copper(II) Picolinate Complexes and their Geometries (Note: This table is illustrative and based on related picolinate complexes due to the limited specific data on 6-fluoropicolinate complexes.)

| Complex | Ligand | Coordination Geometry | Reference |

| [Cu(picolinate)2(H2O)] | Picolinic acid | Square pyramidal | mostwiedzy.plresearchgate.net |

| [Cu(6-methylpicolinate)2(H2O)] | 6-Methylpicolinic acid | Square pyramidal | |

| [Cu(6-bromopicolinate)2(H2O)] | 6-Bromopicolinic acid | Trigonal bipyramidal |

Palladium-Catalyzed Systems Utilizing Derived Ligands

Ligands derived from the 6-fluoropyridine-2-carboxylate framework have shown promise in the realm of palladium-catalyzed cross-coupling reactions. The electronic modifications imparted by the fluorine atom can enhance both the activity and stability of the palladium catalyst. For example, ligands incorporating this moiety are valuable in facilitating challenging C-H activation and functionalization reactions. The electron-deficient nature of the fluorinated pyridine ring can promote the crucial reductive elimination step in many catalytic cycles. While specific applications of ligands from this compound are emerging, related pyridine-carboxylate ligands have been successfully employed in a variety of palladium-catalyzed transformations.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The coordination of the 6-fluoropyridine-2-carboxylate ligand to a metal center can be thoroughly investigated using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum upon complexation is the shift of the carboxylate group's asymmetric and symmetric stretching frequencies. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). For instance, a larger Δν value is often indicative of a monodentate coordination, while a smaller value suggests a bidentate or bridging mode. The vibrational modes of the pyridine ring are also sensitive to coordination and the electronic effects of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are indispensable tools for elucidating the structure of these complexes in solution. For diamagnetic complexes, coordination to a metal center typically induces shifts in the proton and carbon signals of the pyridine ring and the carboxylate group. 19F NMR is particularly informative, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment and can serve as a sensitive probe for changes in the metal's coordination sphere. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted due to the influence of the unpaired electron(s). marquette.edu

Table 5.3.1: Expected Spectroscopic Shifts Upon Coordination of 6-Fluoropyridine-2-carboxylate (Note: This table presents generalized expected trends.)

| Spectroscopic Technique | Observable | Expected Change Upon Coordination |

| Infrared (IR) | Carboxylate ν(C=O) stretches | Shift to lower wavenumbers |

| Pyridine ring vibrations | Shifts in frequency and intensity | |

| 1H NMR (Diamagnetic) | Pyridine protons | Downfield or upfield shifts |

| 13C NMR (Diamagnetic) | Pyridine and carboxylate carbons | Shifts in chemical shifts |

| 19F NMR (Diamagnetic) | Fluorine signal | Shift in chemical shift |

Computational and Theoretical Chemistry Studies of Tert Butyl 6 Fluoropyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for predicting the properties of molecular systems. For tert-Butyl 6-fluoropyridine-2-carboxylate, DFT calculations are instrumental in providing a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Optimization of Molecular Conformations and Energetics

The molecular structure of this compound is characterized by the planar pyridine (B92270) ring, with the fluorine atom and the tert-butyl carboxylate group as substituents at the 6- and 2-positions, respectively. The tert-butyl group, with its significant steric bulk, influences the rotational freedom of the carboxylate moiety. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the most stable conformation of the molecule.

These calculations would likely reveal that the ester group is twisted out of the plane of the pyridine ring to minimize steric repulsion between the tert-butyl group and the adjacent ring atoms. The optimization process involves finding the geometry with the lowest electronic energy, which corresponds to the most stable arrangement of the atoms. The relative energies of different rotational isomers (rotamers) of the ester group can also be calculated to understand the conformational landscape of the molecule.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C2-C(O) Bond Length | ~1.50 Å |

| C-F Bond Length | ~1.35 Å |

| O=C-O-C(CH3)3 Dihedral Angle | Variable (Twisted) |

| Pyridine Ring Bond Angles | ~120° (with distortions) |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. ekb.egresearchgate.net

For this compound, the presence of the electron-withdrawing fluorine atom and the carboxylate group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the pyridine ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. A smaller HOMO-LUMO gap generally suggests higher reactivity. ekb.eg

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Note: These are illustrative values and can vary based on the computational method and basis set used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Analysis for SNAr and Other Reactions

The fluorine atom at the 6-position of the pyridine ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. acs.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), proceeding through a high-energy intermediate or transition state.

Computational methods can be employed to locate the transition state structure for the SNAr reaction of this molecule with various nucleophiles. By calculating the activation energy barrier, which is the energy difference between the reactants and the transition state, the feasibility and rate of the reaction can be predicted. Such studies have shown that for many SNAr reactions, the mechanism can be either a classical two-step process involving a Meisenheimer intermediate or a concerted one-step process. nih.govacs.org The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govacs.org For 2-fluoropyridines, the attack of a nucleophile is a key step in the substitution process. acs.org

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, and the interaction of the solvent with the reactants, intermediates, and transition states can significantly influence the reaction rate and mechanism. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For SNAr reactions, where charged intermediates and transition states are often involved, solvation plays a crucial role in stabilizing these species. chemrxiv.orgnih.gov Computational studies that incorporate solvation effects can provide a more accurate prediction of the reaction energetics and pathways for this compound in different solvent environments. chemrxiv.org The choice of solvent can alter the free energy surface of the reaction, potentially favoring one mechanistic pathway over another. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (If Applicable to Derivatives)

While direct QSAR and molecular docking studies on this compound itself might be limited if it is primarily a synthetic intermediate, these computational techniques are highly relevant for its potential derivatives, particularly in the context of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, where the tert-butyl ester might be hydrolyzed or the fluorine atom substituted, QSAR models could be developed. These models would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govresearchgate.net Studies on various pyridine carboxylic acid derivatives have successfully employed QSAR to understand their biological activities. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comresearchgate.net If derivatives of this compound are designed as inhibitors of a specific biological target, such as an enzyme, molecular docking can be used to simulate their binding within the active site of the protein. tandfonline.comresearchgate.net These simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity, thus aiding in the rational design of more effective therapeutic agents. tandfonline.comresearchgate.net The versatility of the pyridine carboxylic acid scaffold has been explored in numerous molecular docking studies against various biological targets. nih.govresearchgate.netnih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is undergoing a paradigm shift, moving away from traditional multi-step methods that often require harsh conditions and pre-functionalized precursors. beilstein-journals.orgrsc.org The future for synthesizing tert-Butyl 6-fluoropyridine-2-carboxylate and related compounds lies in greener, more efficient, and atom-economical strategies.

A primary focus is the advancement of C–H functionalization . This powerful technique allows for the direct conversion of carbon-hydrogen bonds on the pyridine (B92270) ring into new chemical bonds, streamlining synthetic pathways. rsc.orgacs.org Transition-metal catalysis, employing elements like rhodium, palladium, and iron, is a key enabler of these transformations, offering high regioselectivity for modifying specific positions on the pyridine core. acs.orgnih.govthieme-connect.comnih.gov Such methods reduce the need for protecting groups and multiple steps, thereby minimizing chemical waste. acs.org

Another emerging trend is the use of sustainable feedstocks and reagents . Research into biocatalytic routes, which utilize enzymes to perform chemical transformations, could provide pathways to pyridine intermediates from renewable biomass sources like lignin. ukri.org Furthermore, the use of CO2 as a C1 building block for carboxylation reactions represents a significant step towards carbon capture and utilization, offering a green alternative for introducing the carboxylate group. chemistryviews.org Electrophilic fluorination using modern reagents like Selectfluor® also presents a milder and more selective method for introducing the fluorine atom compared to traditional, more hazardous techniques. nih.gov

Interactive Table: Comparison of Synthetic Strategies for Functionalized Pyridines

| Strategy | Key Advantages | Challenges & Research Focus | Relevant Catalyst Classes |

| C–H Functionalization | High atom economy, fewer synthetic steps, direct modification of the core structure. rsc.orgacs.org | Achieving precise regioselectivity (e.g., C3 or C4 vs. C2), catalyst cost and recovery. nih.govthieme-connect.com | Palladium, Rhodium, Ruthenium, Iron, Copper. nih.govnih.gov |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high stereoselectivity. ukri.org | Enzyme discovery and engineering, substrate scope limitations, process scale-up. | Dehydrogenases, Oxygenases. ukri.org |

| CO2 Utilization | Use of a waste product as a chemical feedstock, high sustainability. chemistryviews.org | Catalyst development for mild conditions, selectivity in complex molecules. | Copper-based catalysts. chemistryviews.org |

| Advanced Fluorination | Milder reaction conditions, improved safety, high selectivity. nih.govresearchgate.net | Cost of modern fluorinating agents, substrate compatibility. | Silver-based reagents, Selectfluor®. nih.govorgsyn.org |

Exploration of New Applications in Catalysis and Materials Science

The unique electronic properties conferred by the fluorine atom and the coordinating ability of the pyridine-2-carboxylate moiety position this compound as a valuable building block for new catalysts and advanced materials.

In catalysis , pyridine-2-carboxylic acid and its derivatives are recognized as effective and sustainable catalysts for multicomponent reactions, which are highly efficient processes for building molecular complexity. rsc.orgrsc.org The nitrogen atom and the adjacent carboxylate group can act as a bidentate ligand, chelating to metal centers to form stable and reactive organometallic catalysts. rsc.org Future research will likely explore the use of this compound as a ligand in catalysts for a range of transformations, including sustainable energy applications like hydrogen fuel cells. ontosight.ai The fluorine substituent can be used to tune the electronic properties of the metal center, potentially enhancing catalytic activity and stability. mdpi.com

In materials science , fluorinated pyridines are gaining attention for their ability to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nbinno.com These attributes are highly sought after for high-performance polymers and organic electronic materials. nbinno.com The incorporation of fluorinated pyridine units can lower both the HOMO and LUMO energy levels of conjugated materials, which is beneficial for creating n-type or ambipolar semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and field-effect transistors. rsc.org Pyridine dicarboxylic acids, close relatives of the title compound, are already being investigated as renewable building blocks for sustainable polyesters with unique properties. wur.nl The combination of the stable fluoropyridine ring and the polymerizable carboxylate function in this compound suggests its potential as a monomer for creating novel fluorinated polymers with advanced properties.

Interactive Table: Potential Applications in Catalysis and Materials Science

| Field | Potential Role of the Compound | Key Structural Features | Emerging Applications |

| Homogeneous Catalysis | As a tunable ligand for metal catalysts. | Pyridine nitrogen and carboxylate group for metal chelation. rsc.org | Green chemistry, C-C bond formation, sustainable energy solutions. rsc.orgontosight.ai |

| Organocatalysis | As a recyclable, green acid/base catalyst. | Carboxylic acid functionality (after deprotection), pyridine ring. rsc.org | Multicomponent reactions, synthesis of complex heterocycles. rsc.org |

| Organic Electronics | As a building block for conjugated polymers or small molecules. | Electron-withdrawing fluoropyridine ring to tune electronic levels. nbinno.comrsc.org | OLEDs, organic photovoltaics (OPVs), field-effect transistors (FETs). nbinno.com |

| High-Performance Polymers | As a monomer for specialty polyesters or polyamides. | Strong C-F bond, rigid aromatic structure. nbinno.comwur.nl | Durable coatings, gas separation membranes, thermally stable materials. nbinno.commdpi.com |

Advanced Computational Studies for Predictive Design and Discovery

The advancement of computational chemistry provides powerful in silico tools for accelerating research and development related to this compound. Methods like Density Functional Theory (DFT) are becoming indispensable for predicting molecular properties and guiding experimental work.

Computational studies can elucidate the electronic structure and reactivity of fluorinated pyridines. DFT calculations can model how the fluorine substituent influences electron density, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential. rsc.orgresearchgate.net This understanding is crucial for predicting the regioselectivity of further functionalization reactions and for designing derivatives with tailored electronic properties. rsc.orgnih.gov Such models can help rationalize reaction outcomes and screen for the most promising synthetic pathways before undertaking extensive lab work. nih.gov

Furthermore, computational tools are increasingly used for the predictive design of new catalysts and materials. By modeling the interaction between pyridine-based ligands and metal centers, researchers can design catalysts with enhanced activity, selectivity, and stability. researchgate.netresearchgate.net In materials science, computational screening can predict the properties of novel polymers or organic electronic materials derived from monomers like this compound, helping to identify candidates with optimal characteristics for specific applications. nih.gov This in silico approach, which allows for the rapid evaluation of large virtual libraries of compounds, significantly shortens the discovery and optimization cycle for new functional molecules and materials. nih.govmalariaworld.org

Interactive Table: Role of Computational Studies

| Area of Study | Computational Method | Predicted Properties & Insights | Impact on Research |

| Reaction Mechanism & Selectivity | Density Functional Theory (DFT) | Transition state energies, reaction pathways, regioselectivity of C-H functionalization. nih.gov | Rationalizes experimental outcomes and guides optimization of reaction conditions. |

| Electronic Properties | DFT, Natural Bond Orbital (NBO) Analysis | HOMO/LUMO energies, charge distribution, nucleophilicity, effect of substituents. rsc.orgias.ac.in | Guides the design of molecules for electronics and helps tune ligand properties for catalysis. |

| Ligand & Catalyst Design | Molecular Docking, DFT | Ligand-metal binding energies, geometric parameters of catalyst active sites. researchgate.net | Accelerates the discovery of new, more efficient catalysts for specific chemical transformations. |

| Materials Design | Molecular Dynamics (MD), DFT | Polymer conformation, solid-state packing, electronic band gaps, charge mobility. nih.gov | Enables virtual screening and rational design of materials with targeted optical or electronic properties. |

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling tert-Butyl 6-fluoropyridine-2-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use fume hoods or respirators with organic vapor cartridges to minimize inhalation risks .

- Environmental Control : Store in airtight containers at ≤20°C to prevent decomposition. Avoid exposure to heat, sparks, or open flames due to potential peroxide formation in tert-butyl derivatives .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, rinse with water for 20 minutes and seek medical attention .

- Hazard Mitigation : Ground metal containers during transfers to prevent static discharge .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Stepwise Carbamate Formation : React 6-fluoropyridine-2-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) in dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Alternative Route : Fluorination of tert-butyl 6-chloropyridine-2-carboxylate using KF in DMF at 120°C under inert atmosphere .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Isolate the product by rotary evaporation and recrystallize from ethanol/water (70:30) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect a singlet at δ ~1.5 ppm for the tert-butyl group and doublets for pyridine protons (J = 8–10 Hz for fluorine coupling) .

- ¹⁹F NMR : A sharp peak near δ -110 ppm confirms the presence of the fluorine substituent .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 226.25 (C₁₁H₁₅FN₂O₂) with fragmentation peaks at m/z 170 (loss of tert-butyl group) .

- IR Spectroscopy : Stretch bands at ~1720 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How can hydrogen bonding interactions influence the crystallographic packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use SHELXL to refine crystallographic data and identify hydrogen-bonding motifs (e.g., N–H···O or C–F···H interactions). For tert-butyl derivatives, weak C–H···F bonds often stabilize layered packing .

- Example : In analogous tert-butyl pyridine carbamates, fluorine atoms participate in C–F···H–C interactions (d = 2.8–3.2 Å), creating zigzag chains. Compare with non-fluorinated analogs to quantify packing efficiency .

Q. What computational methods are suitable for predicting the conformational stability of this compound in solution?

- Methodological Answer :

- DFT with Explicit Solvent Models : Optimize geometry using B3LYP/6-31G(d) in Gaussian 08. Include solvent molecules (e.g., DMSO or chloroform) via the SMD continuum model to replicate experimental NMR shifts. Without explicit solvent, axial conformers may be overestimated .

- Dynamic NMR Analysis : Perform variable-temperature ¹H NMR (200–300 K) to observe rotational barriers of the tert-butyl group. Match calculated (DFT) and experimental ΔG‡ values to validate models .

Q. How to address discrepancies between experimental X-ray diffraction data and theoretical models for this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Use SHELX to adjust thermal parameters and occupancy factors. For twinned crystals, apply TWIN/BASF commands to resolve overlapping reflections .

- Data Contradiction Analysis : If DFT-predicted bond lengths deviate >0.02 Å from X-ray data, re-evaluate basis sets (e.g., switch to def2-TZVP) or check for crystal-packing effects (e.g., π-stacking) .

- Validation Tools : Cross-check with Mogul (Cambridge Structural Database) for outlier bond angles/distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.